Superior Neuroprotective Potency of Homocarnosine vs. Carnosine in an In Vitro Ischemia Model
In a direct head-to-head comparison using a PC12 cell oxygen-glucose deprivation (OGD) model of ischemia, homocarnosine demonstrated significantly higher neuroprotective potency than its structural analog carnosine. The maximal neuroprotective effect of approximately 50% was achieved at a concentration of 1 mM for homocarnosine, whereas a 5-fold higher concentration (5 mM) of carnosine was required to achieve the same level of protection [1].
| Evidence Dimension | Effective concentration for maximal neuroprotection |
|---|---|
| Target Compound Data | 1 mM (homocarnosine) |
| Comparator Or Baseline | 5 mM (carnosine) |
| Quantified Difference | 5-fold lower concentration required for homocarnosine |
| Conditions | PC12 cell culture exposed to oxygen-glucose deprivation (OGD) followed by 18h reoxygenation; neuroprotection measured by LDH release and morphology |
Why This Matters
This 5-fold potency difference directly impacts experimental design and cost-efficiency, making homocarnosine the preferred choice for in vitro ischemia studies requiring lower working concentrations.
- [1] Tabakman, R., Lazarovici, P., & Kohen, R. (2002). Neuroprotective effects of carnosine and homocarnosine on pheochromocytoma PC12 cells exposed to ischemia. Journal of Neuroscience Research, 68(4), 463-469. View Source
